5-(Aminomethyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
5-(Aminomethyl)-1H-pyrrole-3-carbonitrile: is a heterocyclic organic compound that features a pyrrole ring substituted with an aminomethyl group at the 5-position and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-1H-pyrrole-3-carbonitrile typically involves the formation of the pyrrole ring followed by the introduction of the aminomethyl and cyano groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile and an amine, the reaction can be catalyzed by acids or bases to form the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, the scalability of the process is crucial for industrial applications, requiring robust reaction conditions and cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions: 5-(Aminomethyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: In organic synthesis, 5-(Aminomethyl)-1H-pyrrole-3-carbonitrile serves as a versatile building block for the construction of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used as a scaffold for designing molecules with specific biological targets, such as enzymes or receptors. Research has shown that derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its incorporation into polymers or other materials can impart desirable properties such as increased stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of a particular enzyme, affecting metabolic pathways or signaling cascades .
Comparison with Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: This compound shares the aminomethyl group but has a furan ring instead of a pyrrole ring.
2,5-Bis(aminomethyl)furan: Similar in structure but contains two aminomethyl groups and a furan ring.
Uniqueness: 5-(Aminomethyl)-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. The presence of both the aminomethyl and cyano groups provides opportunities for diverse chemical modifications and applications .
Properties
Molecular Formula |
C6H7N3 |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
5-(aminomethyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C6H7N3/c7-2-5-1-6(3-8)9-4-5/h1,4,9H,3,8H2 |
InChI Key |
VFAXNSXVTPVNAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1C#N)CN |
Origin of Product |
United States |
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